molecular formula C18H18F3N3O3 B2651041 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide CAS No. 905371-43-9

1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide

Cat. No.: B2651041
CAS No.: 905371-43-9
M. Wt: 381.355
InChI Key: DPIFMZBGVMOBDV-UHFFFAOYSA-N
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Description

1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide is a complex organic compound that features both ethylphenoxy and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide typically involves multiple steps:

    Formation of the Ethylphenoxyacetyl Intermediate: This step involves the reaction of 4-ethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-ethylphenoxy)acetyl chloride.

    Coupling with Semicarbazide: The intermediate is then reacted with semicarbazide hydrochloride in the presence of a base like sodium acetate to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the semicarbazide moiety can interact with active sites or catalytic residues. This compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

  • 1-(2-(4-Methylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide
  • 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-chlorophenyl)semicarbazide
  • 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-fluorophenyl)semicarbazide

Comparison: 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide is unique due to the presence of both ethylphenoxy and trifluoromethylphenyl groups, which can confer distinct chemical and biological properties. The trifluoromethyl group, in particular, can enhance metabolic stability and bioavailability compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[[2-(4-ethylphenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-2-12-6-8-15(9-7-12)27-11-16(25)23-24-17(26)22-14-5-3-4-13(10-14)18(19,20)21/h3-10H,2,11H2,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIFMZBGVMOBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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